4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Fluorosulfonyl)oxy]thiophene-2-carboxylic acid is a specialized organic compound characterized by its unique structure, which includes a thiophene ring substituted with a fluorosulfonyl group and a carboxylic acid moiety. This compound is of interest in various scientific and industrial applications due to its reactive functional groups and potential utility in synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid as the starting material.
Fluorosulfonylation Reaction: The thiophene ring is then subjected to fluorosulfonylation, which involves the introduction of the fluorosulfonyl group. This reaction is usually carried out using reagents such as fluorosulfonic acid or its derivatives under controlled conditions to ensure the selective substitution at the desired position.
Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-[(Fluorosulfonyl)oxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the fluorosulfonyl group, although this is less common.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation Products: Derivatives of thiophene-2-carboxylic acid.
Reduction Products: Reduced fluorosulfonyl derivatives.
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
4-[(Fluorosulfonyl)oxy]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe or reagent in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-[(fluorosulfonyl)oxy]thiophene-2-carboxylic acid exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The fluorosulfonyl group is highly reactive, making it useful in various substitution reactions.
Molecular Targets and Pathways:
Electrophilic Reactions: The compound targets nucleophilic sites in other molecules, facilitating the formation of new bonds.
Enzyme Inhibition: In biochemical studies, it may interact with specific enzymes, inhibiting their activity and providing insights into their function.
Comparison with Similar Compounds
4-(Fluorosulfonyl)benzoic Acid: Similar structure but with a benzene ring instead of thiophene.
4-(Chlorosulfonyl)benzoic Acid: Similar to the fluorosulfonyl variant but with a chlorine atom instead of fluorine.
Uniqueness: 4-[(Fluorosulfonyl)oxy]thiophene-2-carboxylic acid is unique due to its thiophene ring, which imparts different chemical properties compared to benzene-based analogs. The presence of the fluorosulfonyl group also enhances its reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
2731008-55-0 |
---|---|
Molecular Formula |
C5H3FO5S2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
4-fluorosulfonyloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H3FO5S2/c6-13(9,10)11-3-1-4(5(7)8)12-2-3/h1-2H,(H,7,8) |
InChI Key |
WLLRIUKQHYFZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1OS(=O)(=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.